(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one
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Overview
Description
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of a dimethoxybenzyl group, a hydroxyimino group, and a methylindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The synthesis begins with the preparation of the indolinone core through a cyclization reaction of an appropriate precursor, such as 2-aminobenzyl alcohol, under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 7-position of the indolinone core via alkylation using a methylating agent like methyl iodide.
Attachment of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is attached to the indolinone core through a nucleophilic substitution reaction, typically using a suitable benzyl halide and a base.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the intermediate compound with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups in the presence of Lewis acids or bases.
Major Products Formed
Oxidation: Oxo derivatives of the indolinone core.
Reduction: Amine derivatives of the hydroxyimino group.
Substitution: Functionalized derivatives with various substituents on the dimethoxybenzyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for treating various diseases, including infections, inflammatory conditions, and cancers.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the dimethoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-ethylindolin-2-one: Similar structure with an ethyl group instead of a methyl group.
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-phenylindolin-2-one: Similar structure with a phenyl group instead of a methyl group.
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-thione: Similar structure with a thione group instead of a carbonyl group.
Uniqueness
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is unique due to its specific combination of functional groups and the position of the substituents on the indolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-5-4-6-13-16(19-22)18(21)20(17(11)13)10-12-7-8-14(23-2)15(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWHIJOUPUIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2CC3=CC(=C(C=C3)OC)OC)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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